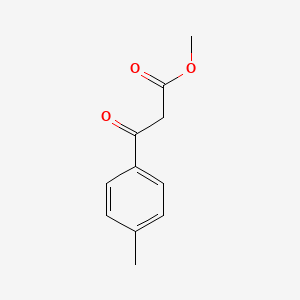

Methyl 3-(4-methylphenyl)-3-oxopropanoate

Description

Methyl 3-(4-methylphenyl)-3-oxopropanoate (CAS: 22027-51-6) is a β-keto ester derivative characterized by a p-tolyl (4-methylphenyl) group attached to the β-carbon of the propanoate backbone. Its molecular formula is C₁₁H₁₂O₃, with an average mass of 192.214 Da and a monoisotopic mass of 192.078644 Da . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive β-keto ester moiety and aromatic substitution pattern.

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKPAXOCIFGWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303199 | |

| Record name | methyl 3-(4-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-51-6 | |

| Record name | Methyl 4-methyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22027-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157310 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22027-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(4-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22027-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-methylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-(4-methylphenyl)-3-oxopropanoic acid.

Reduction: 3-(4-methylphenyl)-3-hydroxypropanoate.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-methylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Substituents on the aryl ring significantly influence the electronic and steric properties of β-keto esters. Key analogs include:

Physicochemical and Functional Properties

- Solubility : Lipophilic groups (e.g., CF₃, Br) reduce aqueous solubility but enhance membrane permeability.

- Reactivity: Electron-withdrawing substituents (NO₂, CF₃) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks in reactions like Claisen condensations .

- Thermal Stability : Aryl sulfonyl derivatives (e.g., SO₂CH₃) exhibit higher thermal stability due to strong hydrogen-bonding networks .

Biological Activity

Methyl 3-(4-methylphenyl)-3-oxopropanoate, with the molecular formula C₁₁H₁₂O₃, is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and analytical data regarding its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a methyl ester functional group and a ketone group, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

This compound is part of the 3-oxopropanoate family, known for its varied applications in organic synthesis and medicinal chemistry.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for further pharmacological studies. Notably, derivatives of this compound have demonstrated potential in combating various cancer types through mechanisms such as:

- Inhibition of cell proliferation : Studies have shown that this compound can reduce the growth rate of certain cancer cell lines.

- Induction of apoptosis : this compound has been linked to the activation of apoptotic pathways in malignant cells.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory and analgesic activities. Some key findings include:

- Reduction of inflammatory markers : Experiments have indicated that treatment with this compound can lower levels of pro-inflammatory cytokines.

- Pain relief : Animal models have shown that administration of this compound can alleviate pain symptoms associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme inhibition : The compound's structure allows it to bind to active sites on enzymes, thereby inhibiting their function.

- Receptor modulation : It may also interact with specific receptors involved in pain and inflammation pathways, leading to therapeutic effects.

Comparative Analysis with Derivatives

The following table summarizes the biological activities of this compound compared to its derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Parent Compound | Anticancer, Anti-inflammatory |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Chlorinated analog | Enhanced anticancer activity |

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Methoxy-substituted | Increased solubility and bioavailability |

| Methyl 3-(4-bromophenyl)-3-oxopropanoate | Brominated variant | Altered reactivity patterns |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : In vitro studies revealed that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

- Inflammation Model : Animal studies demonstrated that administration of this compound led to a marked reduction in paw edema in a carrageenan-induced inflammation model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.